

Molar absorptivity of tris(1,10-phenanthroline)iron(II) sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iron;1,10-phenanthroline

Cat. No.: B1254629

[Get Quote](#)

An In-depth Technical Guide on the Molar Absorptivity of Tris(1,10-phenanthroline)iron(II) Sulfate

Introduction

Tris(1,10-phenanthroline)iron(II) sulfate, commonly known as ferroin, is a coordination complex with the chemical formula $[\text{Fe}(\text{phen})_3]\text{SO}_4$.^[1] It is widely utilized in analytical chemistry as a redox indicator and, more pertinently to this guide, as a highly sensitive chromogenic reagent for the spectrophotometric determination of iron.^{[2][3]} The complex exhibits a characteristic deep red color due to a strong metal-to-ligand charge transfer (MLCT) band, making it ideal for colorimetric analysis.^[4] This guide provides a comprehensive overview of the molar absorptivity of tris(1,10-phenanthroline)iron(II) sulfate, detailed experimental protocols for its determination, and the underlying chemical principles.

Principle of Spectrophotometric Determination

The determination of iron concentration using 1,10-phenanthroline is based on the formation of the intensely colored tris(1,10-phenanthroline)iron(II) complex. The reaction is highly specific for iron(II). Therefore, any iron(III) present in a sample must first be reduced to iron(II). A reducing agent, such as hydroxylamine hydrochloride or stannous chloride, is typically employed for this purpose.^{[2][5]} The subsequent addition of 1,10-phenanthroline to the iron(II) solution results in the formation of the stable, red-colored complex.

The intensity of the color produced is directly proportional to the concentration of iron(II) in the solution, a relationship described by the Beer-Lambert Law:

$$A = \epsilon bc$$

Where:

- A is the absorbance
- ϵ (epsilon) is the molar absorptivity in $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$
- b is the path length of the cuvette in cm
- c is the concentration of the complex in $\text{mol}\cdot\text{L}^{-1}$

The molar absorptivity is a measure of how strongly the chemical species absorbs light at a particular wavelength. For the tris(1,10-phenanthroline)iron(II) complex, this value is significantly high, contributing to the high sensitivity of this analytical method.[6]

Quantitative Data Summary

The molar absorptivity of the tris(1,10-phenanthroline)iron(II) complex has been determined under various conditions. The following table summarizes the key quantitative data from the literature.

Parameter	Value	Wavelength (λ _{max})	Conditions	Reference
Molar Absorptivity (ε)	11,100 L·mol ⁻¹ ·cm ⁻¹	508 nm	Aqueous solution, pH 2-9	[2][6]
Molar Absorptivity (ε)	1.3 x 10 ⁵ L·mol ⁻¹ ·cm ⁻¹	510 nm	Ternary complex with picrate, extracted into 1,2-dichloroethane	[7]
Molar Absorptivity (ε)	1.19 x 10 ⁴ L·mol ⁻¹ ·cm ⁻¹	545 nm	With 4-hydroxy-1,10-phenanthroline in alkaline solution (pH > 13)	[5]
Molar Absorptivity (ε)	1.14 x 10 ⁴ L·mol ⁻¹ ·cm ⁻¹	554 nm	In dry acetone	[4]

Experimental Protocols

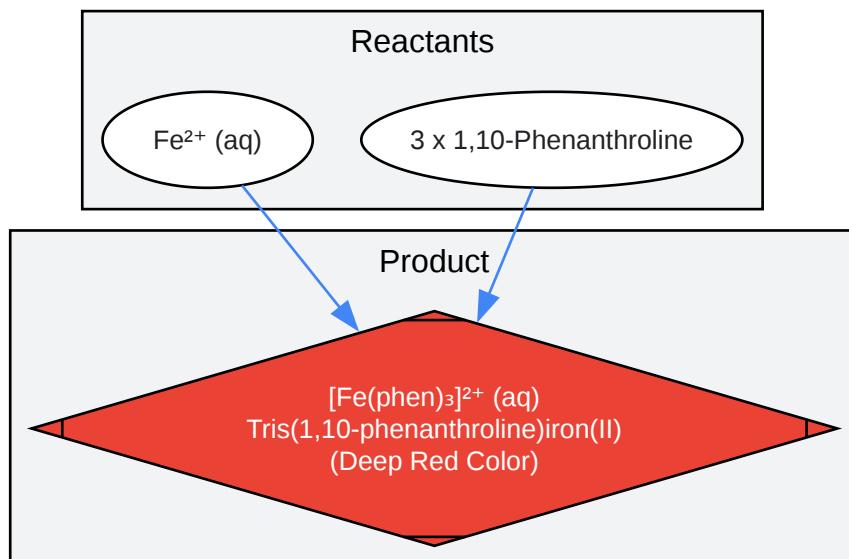
The following is a detailed methodology for the determination of the molar absorptivity of tris(1,10-phenanthroline)iron(II) sulfate.

Reagent Preparation

- Standard Iron(II) Solution (e.g., 10 ppm):
 - Accurately weigh approximately 0.07 g of pure ferrous ammonium sulfate, $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$.[2][6]
 - Quantitatively transfer the solid to a 1 L volumetric flask.
 - Add approximately 200 mL of distilled water and 2.5 mL of concentrated sulfuric acid to dissolve the solid completely.[2][6]
 - Dilute to the 1 L mark with distilled water and mix thoroughly.

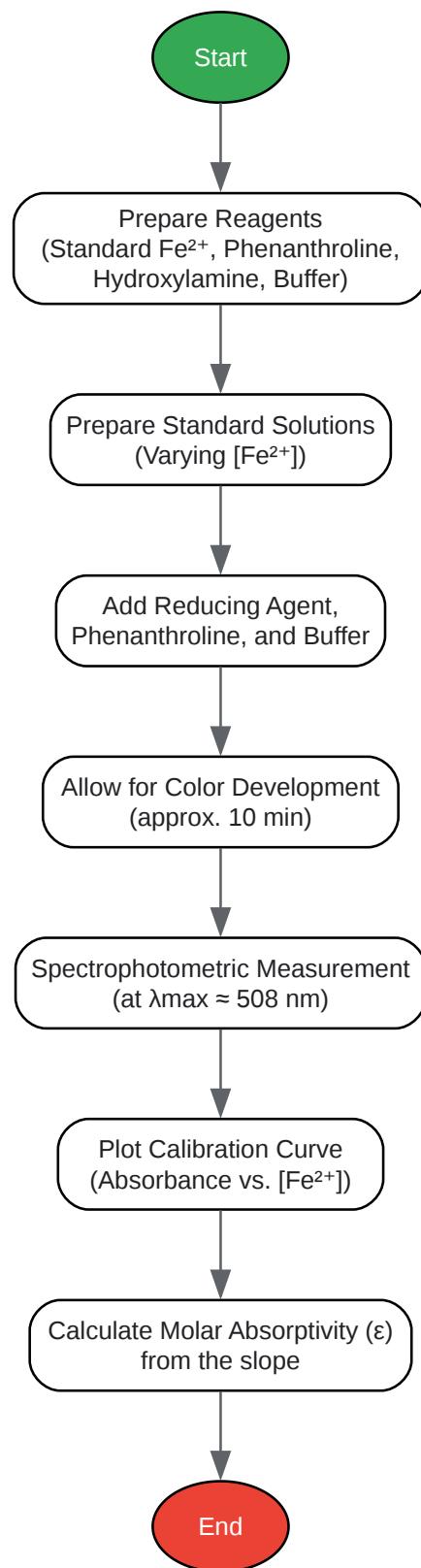
- Calculate the precise molar concentration of the iron standard solution.
- 1,10-Phenanthroline Solution (0.1% w/v):
 - Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to facilitate dissolution.[2]
- Hydroxylamine Hydrochloride Solution (10% w/v):
 - Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[2]
- Sodium Acetate Buffer Solution:
 - Dissolve 10 g of sodium acetate in 100 mL of distilled water. This is used to adjust the pH of the solution to between 6 and 9.[2]

Preparation of Standard Solutions for Calibration Curve


- Pipette known volumes (e.g., 1, 5, 10, 25, and 50 mL) of the standard iron solution into separate 100 mL volumetric flasks.[2][3]
- To each flask, add 1 mL of the hydroxylamine hydrochloride solution to reduce any Fe^{3+} to Fe^{2+} .[2]
- Add 10 mL of the 1,10-phenanthroline solution to each flask.[2]
- Add 8 mL of the sodium acetate solution to buffer the pH.[2]
- Dilute each solution to the 100 mL mark with distilled water and mix well.
- Allow the solutions to stand for at least 10 minutes for the color to fully develop.[2]
- Prepare a blank solution in the same manner, omitting the standard iron solution.[2]

Spectrophotometric Measurement

- Set the spectrophotometer to the wavelength of maximum absorbance (λ_{max}), which is approximately 508-510 nm for the aqueous complex.[6][8]


- Zero the spectrophotometer using the blank solution.
- Measure the absorbance of each of the standard solutions.
- Plot a calibration curve of absorbance versus the molar concentration of the iron standards.
- The slope of the resulting linear plot, according to the Beer-Lambert law, will be equal to the molar absorptivity (ϵ) if the path length of the cuvette is 1 cm.[6]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Formation of the tris(1,10-phenanthroline)iron(II) complex.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining molar absorptivity.

Factors Affecting Molar Absorptivity

Several factors can influence the measured molar absorptivity of the tris(1,10-phenanthroline)iron(II) complex:

- pH: The intensity of the color is independent of pH in the range of 2 to 9.[\[2\]](#)[\[6\]](#) Outside this range, the complex formation can be affected.
- Solvent: As seen in the data table, the solvent can have a significant impact on the molar absorptivity and the wavelength of maximum absorbance.
- Presence of Interfering Ions: While the method is highly selective for iron, high concentrations of certain ions can interfere with the measurement.
- Purity of Reagents: The purity of the ferrous ammonium sulfate and 1,10-phenanthroline is crucial for accurate determination.

Applications in Research and Drug Development

The high molar absorptivity and stability of the tris(1,10-phenanthroline)iron(II) complex make it a valuable tool in various scientific disciplines:

- Quantitative Analysis: It is widely used for the determination of trace amounts of iron in water, environmental samples, and biological materials.[\[9\]](#)
- Redox Titrations: Ferroin is a common indicator in redox titrations, particularly in cerimetry, due to its distinct and reversible color change upon oxidation of the iron center.[\[1\]](#)
- Catalysis: The complex and its derivatives can act as catalysts in various chemical reactions.[\[10\]](#)

Conclusion

The spectrophotometric determination of iron using 1,10-phenanthroline is a robust, sensitive, and reliable analytical method. The high molar absorptivity of the resulting tris(1,10-phenanthroline)iron(II) sulfate complex is the cornerstone of this technique. By adhering to the detailed experimental protocols and understanding the factors that can influence the measurement, researchers and professionals in drug development and other scientific fields

can accurately quantify iron concentrations in a variety of matrices. The principles and procedures outlined in this guide provide a solid foundation for the successful application of this important analytical method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ferroin - Wikipedia [en.wikipedia.org]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. rsc.org [rsc.org]
- 5. Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tau.ac.il [tau.ac.il]
- 7. Extraction-spectrophotometric determination of iron as the ternary tris(1,10-phenanthroline)-iron(II)-picrate complex - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. alfachemic.com [alfachemic.com]
- To cite this document: BenchChem. [Molar absorptivity of tris(1,10-phenanthroline)iron(II) sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254629#molar-absorptivity-of-tris-1-10-phenanthroline-iron-ii-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com